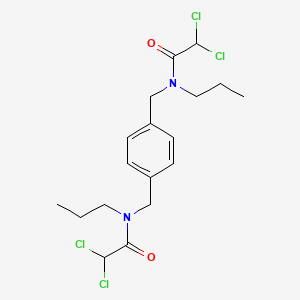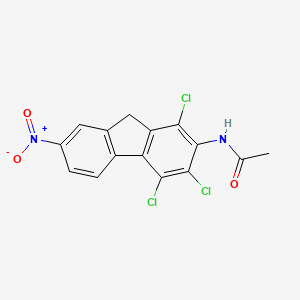
Benzenepropanoic acid, b-(2,4-dimethoxyphenyl)-3,4-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, b-(2,4-dimethoxyphenyl)-3,4-dimethoxy- is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzene ring substituted with methoxy groups at the 2, 4, and 3, 4 positions, and a propanoic acid group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, b-(2,4-dimethoxyphenyl)-3,4-dimethoxy- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzene and 3,4-dimethoxybenzaldehyde.
Grignard Reaction: The 2,4-dimethoxybenzene undergoes a Grignard reaction with an appropriate Grignard reagent to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the corresponding aldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with 3,4-dimethoxybenzaldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, b-(2,4-dimethoxyphenyl)-3,4-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
Benzenepropanoic acid, b-(2,4-dimethoxyphenyl)-3,4-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, b-(2,4-dimethoxyphenyl)-3,4-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxyphenylboronic acid
- 3,4-Dimethoxybenzaldehyde
- 2,4-Dimethoxybenzene
Uniqueness
Benzenepropanoic acid, b-(2,4-dimethoxyphenyl)-3,4-dimethoxy- is unique due to its specific substitution pattern and the presence of both methoxy groups and a propanoic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
35582-73-1 |
|---|---|
Molecular Formula |
C19H22O6 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C19H22O6/c1-22-13-6-7-14(17(10-13)24-3)15(11-19(20)21)12-5-8-16(23-2)18(9-12)25-4/h5-10,15H,11H2,1-4H3,(H,20,21) |
InChI Key |
HZYKHVBWHCHXCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CC(=O)O)C2=CC(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzylimidazo[1,5-a]pyridine](/img/structure/B14003806.png)

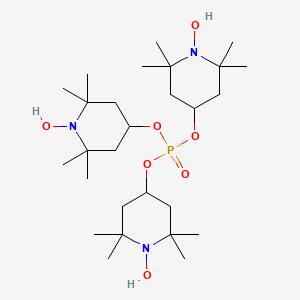

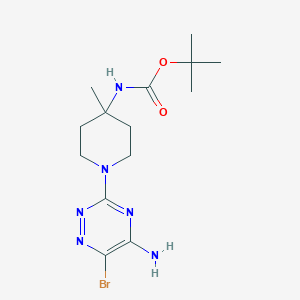
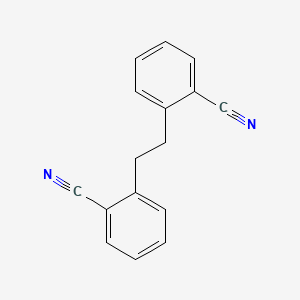
![1-[(1,2,3,4-Tetrahydro-6-quinolinyl)sulfonyl]-decahydro quinoline](/img/structure/B14003836.png)
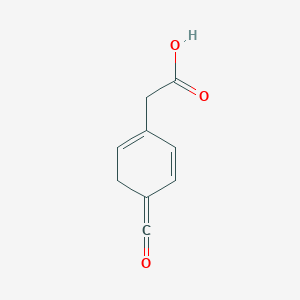

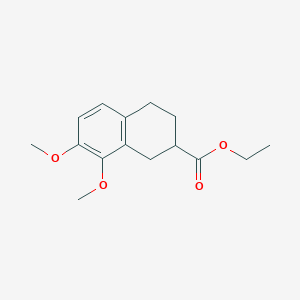
![2-[3-(2-Hydroxy-4,5-dimethylphenyl)-5,6-dimethyl-1-benzofuran-2-yl]benzoic acid](/img/structure/B14003861.png)
![N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B14003863.png)
